An In-depth Technical Guide to 1H-Indene, 1-ethyl- (CAS 6953-66-8)
An In-depth Technical Guide to 1H-Indene, 1-ethyl- (CAS 6953-66-8)
Foreword: Unveiling the Potential of a Niche Scaffold
The indene framework, a fused bicyclic aromatic system, represents a cornerstone in both materials science and medicinal chemistry.[1][2] Its rigid structure and versatile reactivity have led to its incorporation into a myriad of functional molecules, from thermoplastic resins to potent bioactive agents.[1] This guide focuses on a specific, less-documented derivative: 1H-Indene, 1-ethyl- (CAS 6953-66-8). While not as extensively studied as its parent compound, 1-ethyl-1H-indene serves as an important exemplar for understanding the synthesis, reactivity, and potential applications of mono-alkylated indenes. For the drug development professional, substituted indenes and their saturated indane counterparts are critical structural motifs found in numerous biologically active molecules.[1][2] This document aims to provide a comprehensive technical overview, synthesizing fundamental chemical data with practical, field-proven insights into its handling, synthesis, and analytical validation, thereby equipping researchers with the foundational knowledge to explore its utility as a synthetic building block.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the bedrock of any successful research endeavor. These parameters govern its behavior in solvent systems, its reactivity, and the selection of appropriate analytical methods.
Nomenclature and Structural Identifiers
Correctly identifying a chemical entity is paramount for accurate literature searching and regulatory compliance. 1-ethyl-1H-indene is recognized by several identifiers across various chemical databases.
| Identifier | Value | Source |
| CAS Number | 6953-66-8 | [3] |
| IUPAC Name | 1-ethyl-1H-indene | [4] |
| Molecular Formula | C₁₁H₁₂ | [3][5] |
| SMILES | CCC1C=CC2=CC=CC=C12 | [4] |
| InChI | InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3 | [3][4] |
| InChIKey | IEKPDJDYFASRFB-UHFFFAOYSA-N | [3][4] |
Physicochemical Data
The physical properties of 1-ethyl-1H-indene dictate its handling, purification, and reaction conditions. The data presented below is a consolidation of experimentally derived and estimated values from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | [3][4] |
| Boiling Point | 89.1 °C (estimated) | [5] |
| Flash Point | 89.1 °C (estimated, TCC) | [6] |
| logP (o/w) | 3.6 - 4.089 (estimated) | [4][6] |
| Water Solubility | 22.52 mg/L @ 25 °C (estimated) | [6] |
| Appearance | Colorless to pale yellow liquid (inferred from indene) | [1] |
Synthesis and Mechanistic Considerations: A Field-Proven Approach
The proposed pathway involves the ruthenium-catalyzed cyclization of 1-propyl-2-ethynylbenzene. This choice of precursor and catalyst is deliberate; the reaction proceeds via a metal-vinylidene intermediate, which undergoes a 1,5-hydrogen shift to yield the desired 1-substituted indene product.[7] This method avoids harsh acidic conditions that could promote undesired polymerization, a known reactivity trait of indenes.[1]
Proposed Synthetic Workflow
The following diagram outlines the logical flow from starting materials to the purified final product, including necessary validation steps.
Caption: Proposed workflow for the synthesis and purification of 1-ethyl-1H-indene.
Detailed Experimental Protocol (Prophetic)
This protocol is a self-validating system. Each step is designed to achieve a specific outcome, with analytical checkpoints to ensure the reaction is proceeding as expected before committing to subsequent, resource-intensive steps.
Materials:
-
1-propyl-2-ethynylbenzene (1.0 eq)
-
TpRuPPh₃(CH₃CN)₂PF₆ (0.05 eq)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
-
Standard reflux apparatus with condenser
-
Silica gel for chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Reactor Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous toluene. Add 1-propyl-2-ethynylbenzene (1.0 eq) followed by the ruthenium catalyst (0.05 eq). Causality: An inert atmosphere is critical to prevent oxidation of the catalyst and potential side reactions. Anhydrous solvent prevents quenching of reactive intermediates.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or GC-MS. Causality: Thermal energy is required to overcome the activation energy for the cycloisomerization. Reaction monitoring prevents over-running the reaction and potential byproduct formation.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the toluene.
-
Purification: Resuspend the crude oil in a minimal amount of hexane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 5% EtOAc). Causality: Chromatography separates the desired product from the non-polar catalyst residues and any minor byproducts based on polarity differences.
-
Product Isolation & Validation: Collect the fractions containing the product (as identified by TLC). Combine the pure fractions and remove the solvent in vacuo. The resulting oil should be characterized by GC-MS to confirm mass, and by ¹H and ¹³C NMR to verify the structure of 1-ethyl-1H-indene.
Potential Applications in Research and Drug Development
The indene scaffold is of significant interest to the pharmaceutical industry.[2] Notably, derivatives of its saturated analogue, indane, are prevalent in marketed drugs. Furthermore, recent research has highlighted dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor activity.[8][9] These compounds function as Colchicine Binding Site Inhibitors (CBSIs), a class of molecules known to be effective against multi-drug resistant cancer lines.[8]
1-ethyl-1H-indene, as a fundamental building block, offers a starting point for the synthesis of novel libraries of such bioactive molecules. The ethyl group at the 1-position provides a handle for further functionalization or can be a key element for steric and electronic interactions within a biological target.
Drug Discovery Workflow: Screening Indene Derivatives
The logical progression from a core scaffold like 1-ethyl-1H-indene to a potential drug candidate involves a systematic screening process.
Caption: A typical workflow for utilizing a core scaffold in early-stage drug discovery.
Analytical Characterization: A Validated Protocol
Unambiguous characterization is essential for confirming the identity and purity of 1-ethyl-1H-indene. A combination of chromatographic and spectroscopic techniques is the industry standard.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful, providing both retention time for purity assessment and a mass spectrum for structural confirmation.
Analytical Workflow
Caption: Standard workflow for the quality control analysis of 1-ethyl-1H-indene.
Protocol: GC-MS Analysis
Objective: To confirm the identity and determine the purity of a synthesized batch of 1-ethyl-1H-indene.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Capillary Column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)
-
Helium (carrier gas)
-
Autosampler vials
-
Dichloromethane (DCM) or Ethyl Acetate (analytical grade)
Procedure:
-
Sample Preparation: Prepare a ~100 ppm solution of the sample by dissolving ~1 mg of 1-ethyl-1H-indene in 10 mL of DCM in a volumetric flask. Transfer an aliquot to an autosampler vial.
-
Instrument Method Setup:
-
Inlet: Split mode (e.g., 50:1), 250°C.
-
Oven Program: Start at 50°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD: Electron Ionization (EI) mode (70 eV). Scan range 40-400 amu.
-
-
Sequence Execution: Run a solvent blank, followed by the sample.
-
Data Analysis:
-
Identity Confirmation: Examine the mass spectrum of the major peak. The molecular ion [M]⁺ should be observed at m/z = 144. Key fragmentation patterns for indene derivatives often include the loss of the alkyl substituent. For 1-ethyl-1H-indene, a prominent fragment would be the loss of an ethyl radical (-29) or ethylene (-28), though the most stable fragment is often the tropylium ion or related structures. A major fragment from the loss of a methyl group from the ethyl substituent would be expected at m/z 129 ([M-15]⁺). The base peak is often at m/z 115, corresponding to the indenyl cation.
-
Purity Assessment: Integrate the total ion chromatogram (TIC). Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%.
-
Safety, Handling, and Storage
While specific toxicity data for 1-ethyl-1H-indene is not widely published, prudent laboratory practice dictates handling it with the same precautions as its parent compound, indene.[6] Indene is flammable and can be irritating to the eyes, skin, and respiratory system.[11][12]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, sparks, open flames, and strong oxidizing agents.[12][13] The parent compound, indene, is known to polymerize on exposure to air and sunlight, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be classified as hazardous waste.[12]
Conclusion
1H-Indene, 1-ethyl- (CAS 6953-66-8) is a representative member of the mono-alkylated indene family. While specific research on this compound is limited, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the indene scaffold. It holds potential as a versatile building block for creating more complex molecules, particularly in the field of medicinal chemistry where the indene core is a recognized pharmacophore. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, purify, and validate this compound, enabling further exploration of its utility in drug discovery and materials science.
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